

Application Notes and Protocols: Cefcapene Pivoxil in Dental and Oral Surgery Infections

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Cefcapene Pivoxil**, a third-generation oral cephalosporin, in the context of dental and oral surgery-associated infections. This document summarizes key clinical efficacy data, outlines detailed experimental protocols for research and clinical trial settings, and visualizes the underlying mechanism of action and experimental workflows.

Introduction to Cefcapene Pivoxil

Cefcapene pivoxil is a prodrug that is hydrolyzed to its active form, cefcapene, after oral administration. As a cephem antibiotic, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bactericidal effects against a wide range of grampositive and gram-negative bacteria commonly implicated in odontogenic infections.[1][2] Its oral bioavailability makes it a convenient option for outpatient treatment of dental and oral surgical infections.

Quantitative Data Summary

Clinical studies have evaluated the efficacy of **Cefcapene pivoxil** in treating various acute odontogenic infections. The following tables summarize the key quantitative data from a notable clinical study in adults.





Table 1: Clinical Efficacy of Cefcapene Pivoxil in Acute

Odontogenic Infections[3]

Infection Type	No. of Cases	Effective Cases	Efficacy Rate (%)
Periodontitis	84	76	90.5%
Pericoronitis	10	8	80.0%
Jaw Osteitis	52	49	94.2%
Overall	146	133	91.1%

Table 2: Efficacy of Cefcapene Pivoxil by Daily

Dosage[3]

Daily Dose	No. of Cases	Effective Cases	Efficacy Rate (%)
300 mg/day	139	127	91.4%
450 mg/day	7	6	85.7%

Table 3: Efficacy Judged on Day 3 Based on Evaluation

Standards[3]

Infection Type	No. of Cases	Effective Cases	Efficacy Rate (%)
Periodontitis	59	54	91.5%
Pericoronitis	7	6	85.7%
Jaw Osteitis	38	35	92.1%
Overall	104	95	91.3%

Experimental Protocols

The following protocols are representative of methodologies employed in clinical studies evaluating the efficacy of **Cefcapene pivoxil** in dental and oral surgery infections.



Protocol for a Phase III, Multicenter, Randomized, Double-Blind Clinical Trial

Objective: To evaluate the efficacy and safety of **Cefcapene pivoxil** compared to a standard-of-care antibiotic in the treatment of acute odontogenic infections.

3.1.1 Patient Selection and Enrollment:

- Inclusion Criteria:
 - Adult patients (18-75 years old) with a clinical diagnosis of acute odontogenic infection (e.g., periodontitis, pericoronitis, jaw osteitis).
 - Presence of at least two of the following signs and symptoms: spontaneous pain, swelling, purulent discharge, fever (>38°C).
 - Written informed consent.
- Exclusion Criteria:
 - Known hypersensitivity to cephalosporins or other β-lactam antibiotics.
 - Pregnancy or lactation.
 - Severe renal or hepatic impairment.
 - Receipt of systemic antibiotics within the previous 7 days.
 - Infections requiring immediate surgical intervention beyond simple incision and drainage.

3.1.2 Study Design and Treatment:

- Eligible patients are randomized in a 1:1 ratio to receive either **Cefcapene pivoxil** (e.g., 100 mg three times daily) or the comparator antibiotic for a duration of 5-7 days.[1][2]
- Both the investigational drug and the comparator are encapsulated to ensure blinding of both patients and investigators.



Concomitant medications, including analgesics, are documented.

3.1.3 Efficacy and Safety Assessment:

- Primary Efficacy Endpoint: Clinical cure rate at the test-of-cure visit (7-14 days after the end of treatment), defined as the resolution of acute signs and symptoms of infection such that no further antimicrobial therapy is required.
- Secondary Efficacy Endpoints:
 - Microbiological response (eradication, presumed eradication, persistence).
 - Time to resolution of symptoms.
 - Physician's global assessment of clinical response.
- Safety Assessments:
 - Monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs).
 - Laboratory safety tests (hematology, blood chemistry) at baseline and end of treatment.

3.1.4 Microbiological Analysis:

- At baseline, obtain a pus or tissue sample from the infected site using a sterile swab or aspirate.
- Transport the sample to the microbiology laboratory in an appropriate transport medium for anaerobic and aerobic cultures.
- Isolate and identify the causative pathogens using standard microbiological techniques (e.g., Gram stain, culture on selective media, biochemical tests, or MALDI-TOF mass spectrometry).
- Perform antimicrobial susceptibility testing for Cefcapene and other relevant antibiotics using methods such as broth microdilution or disk diffusion to determine the Minimum Inhibitory Concentration (MIC).



Protocol for Antimicrobial Susceptibility Testing of Oral Pathogens

Objective: To determine the in vitro activity of Cefcapene against common oral pathogens.

- Bacterial Strains: Obtain clinical isolates from patients with odontogenic infections or use reference strains from a recognized culture collection (e.g., ATCC).
- Inoculum Preparation:
 - Subculture the bacterial isolates onto an appropriate agar medium (e.g., blood agar for streptococci, enriched media for anaerobes).
 - Incubate under appropriate conditions (aerobic, anaerobic, or capnophilic) until sufficient growth is achieved.
 - Prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard.
- Broth Microdilution Method:
 - Prepare serial twofold dilutions of Cefcapene in a cation-adjusted Mueller-Hinton broth.
 - Inoculate microtiter plates containing the antibiotic dilutions with the standardized bacterial suspension.
 - Incubate the plates at 35-37°C for 18-24 hours (or longer for fastidious organisms).
 - The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
- Disk Diffusion Method (Kirby-Bauer Test):
 - Evenly inoculate the surface of a Mueller-Hinton agar plate with the standardized bacterial suspension.
 - Place a Cefcapene-impregnated disk onto the agar surface.
 - Incubate the plate under appropriate conditions.



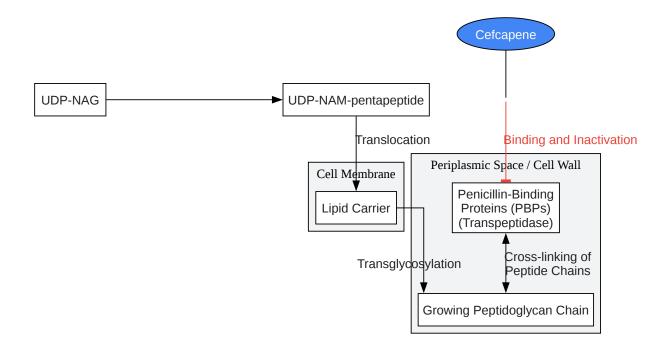
 Measure the diameter of the zone of inhibition around the disk and interpret the results (susceptible, intermediate, or resistant) based on established clinical breakpoints.

Visualizations

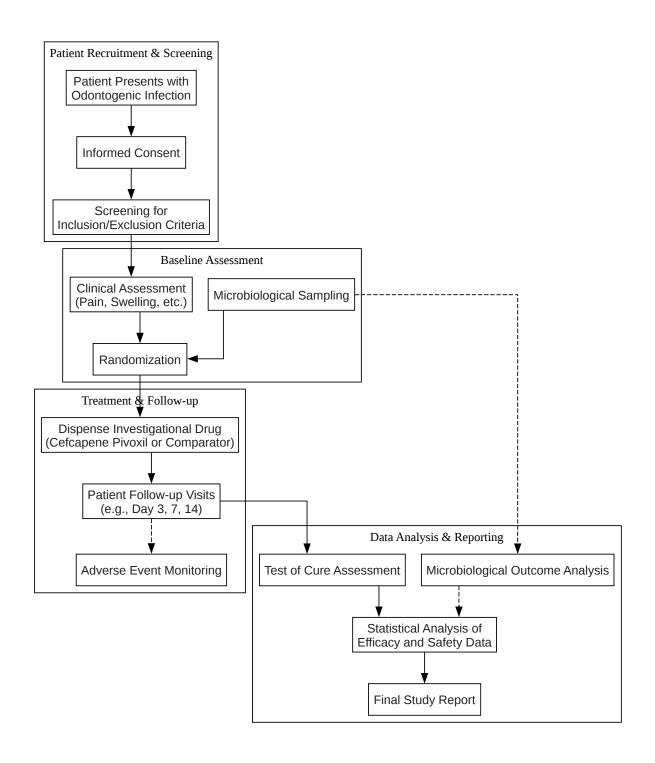
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefcapene, like other β -lactam antibiotics, exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. This process is mediated by its binding to Penicillin-Binding Proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan chains.









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